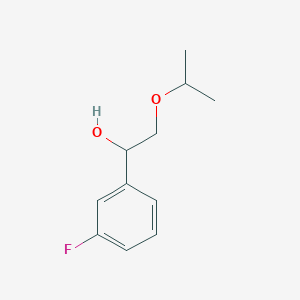

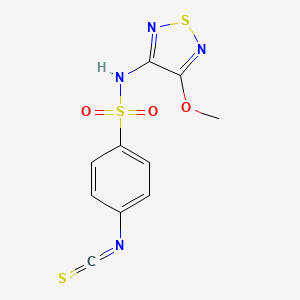

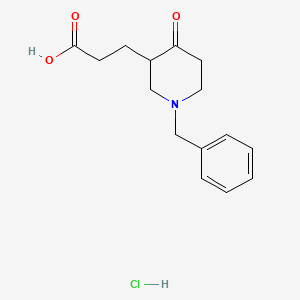

![molecular formula C13H17NO3 B1532728 1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1411148-91-8](/img/structure/B1532728.png)

1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system does not adversely affect the reaction, and all adducts are obtained in moderate-to-good yields .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Applications De Recherche Scientifique

Synthesis and Analogues

1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid, though not directly mentioned, relates to azetidine-2-carboxylic acid and its derivatives, which are used extensively in synthetic chemistry. For example, the synthesis of 2-carboxy-4-methylazetidine represents a novel isomeric analog of dl-proline, highlighting the versatility of azetidine derivatives in creating structurally unique compounds for further research applications (Soriano et al., 1980). This innovative approach demonstrates the potential for synthesizing new compounds that may have unique biological or chemical properties.

Biomedical Research

Azetidine derivatives, including those structurally related to 1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid, have been explored for various biomedical applications. For instance, novel approaches for designing prodrugs of AZT to treat HIV infection involve the modification of 5'-O-positions, including the use of azetidine-2-carboxylic acid derivatives, to improve drug delivery and efficacy (Parang et al., 2000). This indicates the significant role azetidine derivatives can play in enhancing the pharmacological profiles of existing drugs.

Agricultural and Environmental Impact

Azetidine-2-carboxylic acid, a close relative of the compound , is found in nature and has been studied for its impact on the environment and agriculture. It is present in sugar beets and can be misincorporated into proteins in place of proline, leading to toxic effects and congenital malformations. Its widespread presence in the Northern Hemisphere raises concerns about its role in human and animal health (Rubenstein et al., 2009). This highlights the environmental relevance of azetidine derivatives and the need for further research into their effects on health and the ecosystem.

Orientations Futures

Mécanisme D'action

Azetidines

Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are known for their reactivity, which is driven by a considerable ring strain . Despite this, azetidines are significantly more stable than related aziridines .

Synthesis

Azetidines can be prepared by various methods, including reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Biological Activity

Azetidines and their derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . .

Propriétés

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-10(12)7-14-8-11(9-14)13(15)16/h3-6,11H,2,7-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMRFLPBIDOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B1532648.png)

![methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride](/img/structure/B1532651.png)